2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
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Overview
Description
2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amine group, a benzamide moiety, and a dihydroxyphenyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves the condensation of 2-amino-benzamide with 2,4-dihydroxybenzaldehyde. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For instance, the use of Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method for the synthesis of benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, leading to antiproliferative effects in cancer cells . The compound’s ability to modulate these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these enzymes.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzamide: A simpler analog with similar amine and benzamide functionalities.
2,4-dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.
N-(2-hydroxyphenyl)benzamide: Another related compound with hydroxyl and benzamide groups.
Uniqueness
2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit multiple targets, such as HDAC and Bcr-Abl kinase, makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
102915-34-4 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.276 |
IUPAC Name |
2-amino-N/'-[(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide |
InChI |
InChI=1S/C14H13N3O3/c15-12-4-2-1-3-11(12)14(20)17-16-8-9-5-6-10(18)7-13(9)19/h1-8,16,19H,15H2,(H,17,20) |
InChI Key |
XZAAOPHJAPRDKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC=C2C=CC(=O)C=C2O)N |
Origin of Product |
United States |
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